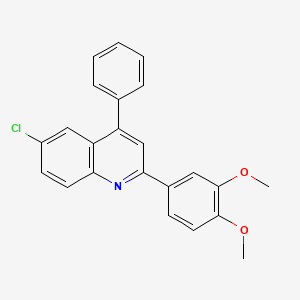
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline is a quinoline derivative known for its diverse biological activities Quinoline compounds are significant in medicinal and agricultural chemistry due to their broad range of biological properties
准备方法
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by boron trifluoride diethyl etherate and conducted under microwave irradiation in the presence of an oxidative system such as iodine-dimethyl sulfoxide .
化学反应分析
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like iodine in dimethyl sulfoxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, using palladium catalysts and boron reagents.
科学研究应用
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It exhibits anticancer, antitubercular, antifungal, and antiviral activities.
Material Science: Quinoline derivatives are used in the development of functional materials due to their unique electronic properties.
Biological Studies: It is used in research focused on understanding biological pathways and mechanisms due to its interaction with various biological targets.
作用机制
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase-2, which plays a role in inflammation and pain. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its biological effects .
相似化合物的比较
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline can be compared to other quinoline derivatives such as:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar structure but includes a methoxy group at the 6-position and a methyl group at the 3-position.
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride: This derivative has a carbonyl chloride group at the 4-position, which can be used for further chemical modifications.
属性
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO2/c1-26-22-11-8-16(12-23(22)27-2)21-14-18(15-6-4-3-5-7-15)19-13-17(24)9-10-20(19)25-21/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMSVJUNCKCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

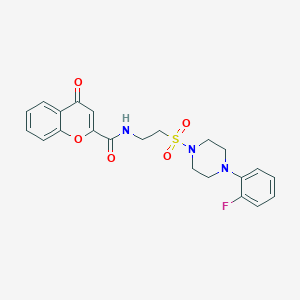
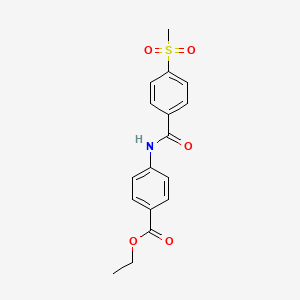
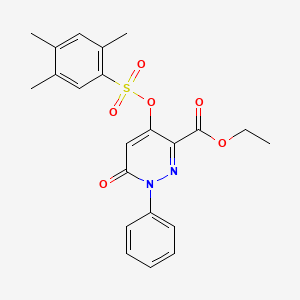
![N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2419852.png)
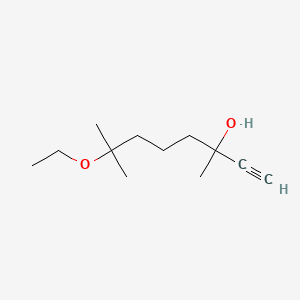
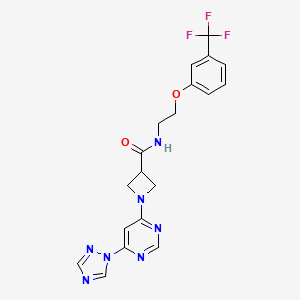
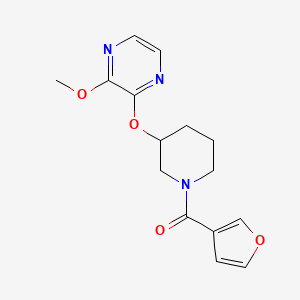
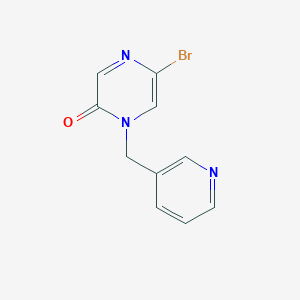
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2419859.png)
![2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)
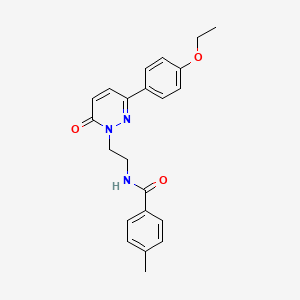
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2419866.png)
